molecular formula C13H8N2O3 B1618396 2-nitro-6(5H)-phenanthridinone CAS No. 78256-30-1

2-nitro-6(5H)-phenanthridinone

Cat. No.: B1618396
CAS No.: 78256-30-1
M. Wt: 240.21 g/mol
InChI Key: KLNFQJDLPUPRJZ-UHFFFAOYSA-N
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Description

2-nitro-6(5H)-phenanthridinone is a useful research compound. Its molecular formula is C13H8N2O3 and its molecular weight is 240.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113304. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Therapy

  • PARP Inhibition : The compound has been shown to enhance the effects of ionizing radiation on tumor cells by potentiating DNA damage response pathways. This makes it a candidate for combination therapies in cancer treatment .
  • Antitumor Activity : Studies have demonstrated that derivatives of phenanthridine, including 2-nitro-6(5H)-phenanthridinone, exhibit antiproliferative activity against various human solid tumor cell lines, indicating potential use as an anticancer agent .

Immunosuppressive Effects

Research indicates that this compound can suppress lymphocyte proliferation, suggesting its potential application in autoimmune diseases and conditions requiring immunosuppression .

Synthesis of Bioactive Molecules

This compound serves as a reactant in several synthetic pathways:

  • Synthesis of Sulfonamides : It is involved in the synthesis of 5,6-dihydrophenanthridine sulfonamides, which have various biological activities .
  • Oxidative Coupling Reactions : The compound can participate in oxidative coupling reactions with diphenylacetylene, contributing to the development of novel organic compounds with potential applications in drug discovery .

In Vitro Studies on Antiproliferative Activity

A study published in RSC Advances evaluated the antiproliferative activity of phenanthridine derivatives against six human solid tumor cell lines. The findings indicated that certain derivatives exhibited activity in the low micromolar range, highlighting their potential as antitumor agents .

PARP Inhibition and Cancer Therapy

Research conducted on murine lymphoma cells demonstrated that this compound significantly inhibits PARP activity, leading to enhanced sensitivity to DNA-damaging agents. This suggests its utility in developing targeted cancer therapies that exploit DNA repair mechanisms .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Cancer TherapyEnhances effects of ionizing radiation; potential for combination therapies
Immunosuppressive EffectsSuppresses lymphocyte proliferation; potential use in autoimmune diseases
Synthesis of Bioactive MoleculesReactant for sulfonamide synthesis; oxidative coupling reactions
Antiproliferative ActivityEvaluated against solid tumors; low micromolar activity

Properties

CAS No.

78256-30-1

Molecular Formula

C13H8N2O3

Molecular Weight

240.21 g/mol

IUPAC Name

2-nitro-5H-phenanthridin-6-one

InChI

InChI=1S/C13H8N2O3/c16-13-10-4-2-1-3-9(10)11-7-8(15(17)18)5-6-12(11)14-13/h1-7H,(H,14,16)

InChI Key

KLNFQJDLPUPRJZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O

Key on ui other cas no.

78256-30-1

Pictograms

Irritant

Origin of Product

United States

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